Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate
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Overview
Description
Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate is an organic compound characterized by the presence of a dioxolane ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate typically involves the esterification of 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. The dioxolane ring can participate in ring-opening reactions, which can further interact with biological molecules or catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol: Similar in structure but contains a hydroxyl group instead of an ester.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Contains a diphenyl group, making it more hydrophobic.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a methanol group, differing in its reactivity and applications.
Uniqueness
Methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate is unique due to its combination of a dioxolane ring and an ester group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
182245-24-5 |
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Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 8-(2-methyl-1,3-dioxolan-2-yl)oct-2-enoate |
InChI |
InChI=1S/C13H22O4/c1-13(16-10-11-17-13)9-7-5-3-4-6-8-12(14)15-2/h6,8H,3-5,7,9-11H2,1-2H3 |
InChI Key |
QXLPNKCKOFWLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCCCCC=CC(=O)OC |
Origin of Product |
United States |
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